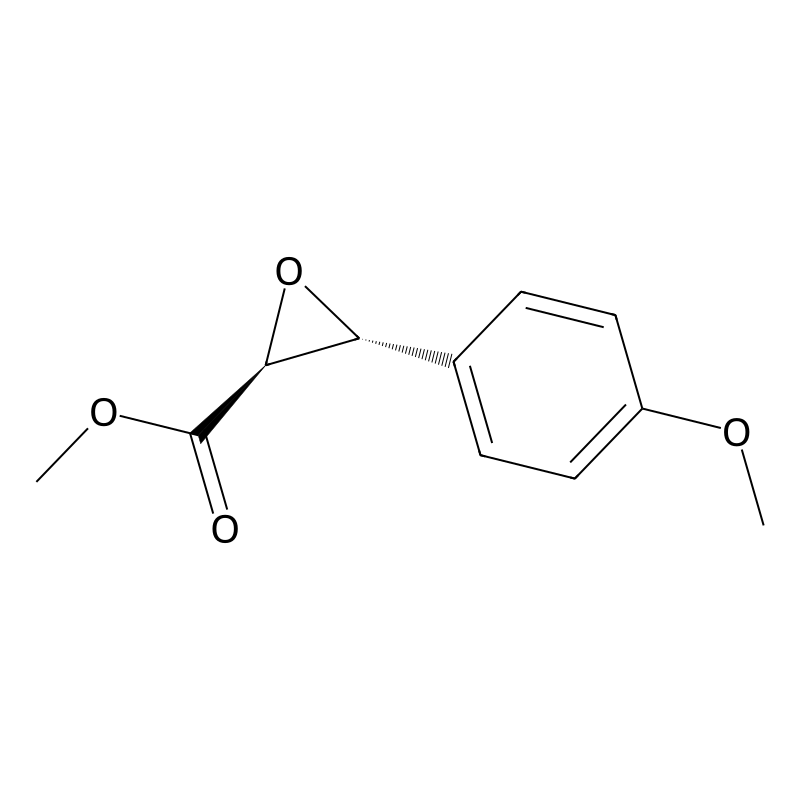

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, also known as (R)-(+)-methyl glycidate, is a chiral compound characterized by its specific stereochemistry, which is crucial for its biological activity and applications in pharmaceuticals. The compound features an epoxide functional group and a methoxyphenyl substituent, contributing to its reactivity and versatility in chemical synthesis. Its molecular structure is defined by the presence of a three-membered oxirane ring, which enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

- Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other functionalized products.

- Stereoselective Reactions: The chiral nature of the compound allows for stereoselective transformations, making it suitable for synthesizing enantiomerically pure compounds.

- Formation of Diltiazem: This compound is notably used in the synthesis of Diltiazem, a calcium channel blocker, highlighting its significance in medicinal chemistry.

The biological activity of Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. The (R)-enantiomer has been shown to exhibit specific therapeutic effects, particularly in cardiovascular treatments. Research indicates that compounds derived from this intermediate can influence calcium channel activity and have implications in managing conditions such as hypertension and angina .

Several methods have been developed for synthesizing Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate:

- Enzymatic Resolution: This method employs specific enzymes to selectively react with one enantiomer, leaving behind the desired (R)-enantiomer. This approach is more efficient and environmentally friendly compared to traditional separation techniques.

- Asymmetric Epoxidation: Utilizing chiral catalysts or reagents to achieve selective epoxidation of the corresponding precursors can yield the desired compound with high enantiomeric purity .

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate is primarily used in:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various biologically active compounds, particularly cardiovascular drugs like Diltiazem.

- Chemical Research: Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .

Interaction studies involving Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate focus on its reactivity with biological molecules. The presence of the epoxide group allows it to interact with nucleophiles such as amino acids or nucleotides, potentially leading to modifications in biomolecules. These interactions are significant for understanding the compound's role in drug design and development.

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Epoxide | Contains an oxirane ring; potential for biological activity |

| Methyl (2S,3R)-2,3-epoxy-3-(4-methoxyphenyl)propionate | Enantiomer | Mirror image; differing biological activities |

| Methyl glycidate | Epoxide | Commonly used as a chiral building block |

The uniqueness of Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate lies in its specific stereochemistry and the presence of the methoxyphenyl group, which enhances its reactivity and applicability in synthesizing stereochemically pure pharmaceuticals. Its ability to participate in selective reactions makes it a valuable asset in organic chemistry and drug development .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

LQ65CA9BKC